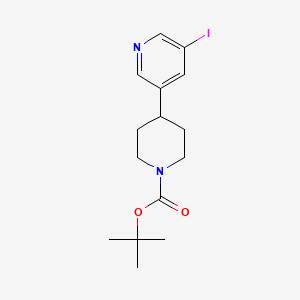

tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group and a 5-iodopyridin-3-yl substituent. Piperidine-carboxylates are frequently employed as intermediates in pharmaceutical synthesis, leveraging their versatility in further functionalization .

Properties

IUPAC Name |

tert-butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)12-8-13(16)10-17-9-12/h8-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMIYGWYPONLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901172813 | |

| Record name | 1,1-Dimethylethyl 4-(5-iodo-3-pyridinyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-23-6 | |

| Record name | 1,1-Dimethylethyl 4-(5-iodo-3-pyridinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(5-iodo-3-pyridinyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Reactants: 2-Aminopyridine, potassium iodate, potassium iodide, concentrated sulfuric acid.

- Conditions: Acidic medium, temperature maintained typically around room temperature to slightly elevated (~20–30°C).

- Outcome: Formation of 2-amino-5-iodopyridine with high selectivity, as confirmed by NMR and mass spectrometry.

Research Data:

- The iodination reaction yields approximately 65–95% , depending on reaction parameters such as temperature, reagent ratios, and stirring time.

Coupling Reaction to Form the Piperidine Derivative

The key step involves coupling 2-amino-5-iodopyridine with a suitable piperidine derivative, often a tert-butyl-protected piperidine-1-carboxylate, via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination).

Procedure:

- Catalysts and Ligands: Pd-based catalysts such as Pd(dba)3, with ligands like Xantphos, are employed.

- Solvent: Toluene or other aprotic solvents.

- Reaction Conditions: Elevated temperatures (~75–100°C), inert atmosphere (argon or nitrogen), with oxygen content carefully controlled (<1%) to prevent catalyst deactivation.

- Reagents: Sodium tert-butoxide or other bases facilitate the coupling.

Data and Findings:

- Yields: Typically range from 70–85% .

- Reaction Time: 2–4 hours depending on scale and conditions.

- Selectivity: High, with minimal formation of side products.

Deprotection and Functional Group Modifications

Post-coupling, deprotection of the tert-butyl group and other modifications are carried out to obtain the final compound.

Procedure:

- Deprotection: Use of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to remove tert-butyl protecting groups.

- Further Modifications: If necessary, oxidation or halogenation steps are performed to fine-tune the molecular structure.

Data:

- Yield: Deprotection yields are generally high (~80–90%).

- Purity: Achieved through chromatography, confirmed by NMR and HPLC.

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Iodination of 2-aminopyridine | Potassium iodate, KI, H2SO4 | 20–30°C, 1–2 hrs | 65–95 | Selective iodination at 5-position |

| 2 | Palladium-catalyzed coupling | Pd catalyst, ligand, base | 75–100°C, 2–4 hrs | 70–85 | Suzuki or Buchwald-Hartwig coupling |

| 3 | Deprotection | TFA, DCM | Room temperature | 80–90 | Removal of tert-butyl group |

Specific Research Findings and Data Tables

Reaction Yields and Conditions

Research Findings:

- The iodination step is highly sensitive to temperature and reagent ratios, with optimal conditions favoring high selectivity and yield.

- Palladium-catalyzed coupling reactions benefit from ligand optimization to improve yield and minimize by-products.

- Deprotection steps are straightforward, with TFA providing clean removal of tert-butyl groups without affecting the pyridine or piperidine rings.

Notes and Considerations

- Reaction Optimization: Fine-tuning parameters such as ligand choice, solvent, and temperature can significantly impact yield and purity.

- Purification: Chromatography remains the standard for isolating the final compound, with recrystallization used for further purification.

- Safety: Handling of palladium catalysts and strong acids requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The iodopyridine moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Overview

Tert-butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate is a compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring and a pyridine moiety, endows it with properties that are being explored for therapeutic uses, especially in cancer treatment and neurological disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.

Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| FaDu (Hypopharyngeal) | 15 | Bleomycin | 25 |

| A549 (Lung Cancer) | 20 | Doxorubicin | 30 |

| MCF7 (Breast Cancer) | 18 | Tamoxifen | 22 |

The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis, particularly through the inhibition of NF-kB activation, which is often implicated in cancer progression and inflammation .

Neurological Applications

The compound also shows promise in treating neurological disorders, particularly due to its structural similarity to known cholinesterase inhibitors. This suggests potential efficacy in conditions like Alzheimer's disease.

Cholinesterase Inhibition Activity

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 12 | 15 |

| Donepezil | 5 | 10 |

Studies indicate that compounds with similar structures can inhibit both acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation .

Cancer Cell Line Study

A comprehensive study evaluated the compound's activity across various cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner, warranting further investigation into its mechanisms of action due to its promising anticancer properties.

Neuroprotective Effects

In animal models simulating Alzheimer's disease, related compounds exhibited neuroprotective effects through dual inhibition of cholinesterases and antioxidant properties. This suggests that this compound may offer therapeutic benefits in neurodegenerative conditions .

Synergistic Effects with Other Drugs

Research has explored the potential for this compound to enhance the efficacy of existing therapies when used in combination with other anticancer agents. This indicates a possible role in multi-targeted treatment strategies, enhancing overall therapeutic outcomes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may act on particular enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Piperidine Carboxylates

The following table compares tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate with structurally related compounds, highlighting substituent variations and their implications:

Key Observations :

- Halogen Substituents : Iodo groups (e.g., in the target compound and tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) confer heavy-atom effects, which are advantageous in crystallographic studies .

- Heterocyclic Modifications : Indazole-containing analogs () exhibit increased steric bulk, which may impact target binding in biological systems.

Substituent Effects on Physical and Chemical Properties

- Iodine vs.

- Methoxy and Trifluoromethyl Groups : Methoxy substituents () enhance solubility via hydrogen bonding, while trifluoromethyl groups () improve metabolic stability due to their resistance to oxidation.

- Hydroxyalkyl Chains : Compounds like tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate () exhibit higher hydrophilicity (TPSA = 49.8 Ų) and GI absorption, making them suitable for drug delivery applications .

Crystallographic and Analytical Considerations

- Structural Determination : Tools like SHELX and ORTEP-3 () are critical for resolving heavy-atom-containing structures, such as the target compound. The iodine atom’s strong X-ray scattering improves crystallographic data quality .

- Thermal Stability : Trifluoromethyl-substituted compounds () may exhibit higher thermal stability due to the strong C-F bond, whereas hydroxyalkyl derivatives () could show lower melting points.

Conclusion this compound occupies a unique niche among piperidine-carboxylates due to its iodo-substituted pyridine moiety. Further studies are warranted to explore its biological activity and optimize physicochemical properties for pharmaceutical applications.

Biological Activity

Chemical Identity and Structure

tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate, with the CAS number 1523618-23-6, is a synthetic organic compound belonging to the class of piperidine carboxylates. Its molecular formula is , and it has a molecular weight of 388.24 g/mol. The compound features a tert-butyl group, an iodopyridine moiety, and a piperidine ring, contributing to its unique chemical properties and potential biological activities .

Synthesis

The synthesis of this compound typically involves multiple steps starting from tert-butyl 4-hydroxypiperidine-1-carboxylate. The iodopyridine moiety is introduced through various chemical reactions, including nucleophilic substitutions and other transformations .

The biological activity of this compound is not extensively documented; however, it is believed to interact with specific molecular targets related to its application in medicinal chemistry. The iodopyridine component may enhance the compound's affinity for certain receptors or enzymes, potentially influencing various biological pathways .

Pharmacological Applications

This compound has garnered interest in medicinal chemistry for its potential therapeutic applications. It serves as an intermediate in the synthesis of biologically active compounds, which may exhibit various pharmacological effects such as:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could be explored for their anticancer properties.

- Neuropharmacology : Given its structural similarity to other piperidine derivatives, it may have implications in neuropharmacological research .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Applications |

|---|---|---|

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Structure | Synthesis of fentanyl analogs |

| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | Structure | Intermediate for crizotinib |

The presence of the iodopyridine moiety in this compound distinguishes it from these compounds by potentially providing unique reactivity and interaction profiles .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine and piperidine rings. A common approach includes:

Iodination : Introduce iodine at the 5-position of pyridine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

Piperidine Coupling : Attach the iodopyridinyl group to the piperidine ring via Buchwald-Hartwig amination or nucleophilic aromatic substitution, depending on the leaving group present .

Boc Protection : Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .

- Intermediate Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of iodination, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%) .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons and carbons adjacent to iodine (e.g., deshielding effects on pyridine C-H groups) and confirm Boc protection (δ ~1.4 ppm for tert-butyl) .

- FT-IR : Verify carbonyl stretching (~1700 cm⁻¹) from the Boc group .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₅H₂₀IN₂O₂) and detect isotopic patterns for iodine .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm; impurities from incomplete iodination or deprotection should be <2% .

Q. What are the key storage conditions and handling precautions for this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (argon/nitrogen) in amber vials to prevent degradation via light or moisture .

- Handling : Use chemical-resistant gloves (nitrile), safety goggles, and lab coats. For respiratory protection, use NIOSH-certified P95 respirators when handling powders to avoid inhalation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of Boc deprotection) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data or reaction yields during synthesis?

- Methodological Answer :

- Spectral Validation : Cross-check NMR shifts with computational tools (e.g., ACD/Labs or ChemDraw predictions) and compare with structurally similar compounds (e.g., tert-butyl piperidine carboxylates with halogenated pyridines) .

- Yield Optimization : Use design of experiments (DoE) to assess variables (temperature, catalyst loading). For low iodination yields, evaluate alternative catalysts (e.g., Pd(OAc)₂ for coupling steps) or microwave-assisted synthesis to enhance efficiency .

- Contradictory Data : Replicate reactions in triplicate and validate purity via orthogonal methods (e.g., LC-MS alongside NMR) to rule out solvent or impurity artifacts .

Q. What strategies are effective in optimizing iodination reactions for introducing the 5-iodo group on the pyridine ring?

- Methodological Answer :

- Electrophilic Iodination : Use ICl in acetic acid at 0–5°C to minimize over-iodination. Monitor progress via TLC (Rf shift) .

- Directed Metallation : Employ lithium-halogen exchange at the 3-position of pyridine, followed by quenching with iodine for regioselective substitution .

- Catalytic Methods : Explore Pd-mediated C-H activation using directing groups (e.g., pyridine N-oxide) to achieve high selectivity for the 5-position .

Q. How should stability and compatibility be assessed when toxicological or ecological data are incomplete?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products .

- Ecotox Extrapolation : Use read-across models with structurally related iodopyridines (e.g., 5-iodo-3-pyridinyl derivatives) to estimate biodegradation and bioaccumulation potential .

- Risk Mitigation : Implement ALARA (As Low As Reasonably Achievable) principles for handling and waste disposal, given the lack of ecotoxicological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.